molecular formula C10H18N2O B2804397 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856077-35-4

1-ethyl-5-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2804397
CAS No.: 1856077-35-4
M. Wt: 182.267
InChI Key: OCMCWQJKLFGJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-ethyl-5-(isobutoxymethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. The “1-ethyl” and “5-isobutoxymethyl” indicate the substituents on the pyrazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Pyrazole derivatives are known to have diverse biological activities, but without specific studies, it’s hard to determine the mechanism of action for this compound .

Safety and Hazards

Without specific studies or safety data sheets, it’s hard to provide detailed safety and hazard information for this compound .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. Pyrazole derivatives are an active area of research due to their diverse biological activities .

Properties

IUPAC Name

1-ethyl-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-4-12-10(5-6-11-12)8-13-7-9(2)3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMCWQJKLFGJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)COCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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